molecular formula C17H20N2O3 B267634 N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea

N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea

Cat. No. B267634
M. Wt: 300.35 g/mol
InChI Key: TUFKWLWSAXVBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea, also known as EEPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
In agriculture, N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been shown to have herbicidal and fungicidal properties. It has been used as a weed control agent and a fungicide in crops such as rice, wheat, and soybeans.
In material science, N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been used as a building block in the synthesis of various polymers and nanomaterials. It has been shown to improve the mechanical properties and thermal stability of these materials.

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in cells.
In vivo studies have shown that N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea is its broad spectrum of activity. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a versatile compound for various research applications.
One limitation of N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea is its low solubility in water, which can make it difficult to use in some experiments. It can also be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea. One area of interest is the development of N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea-based drugs for the treatment of various diseases. Another area of interest is the synthesis of N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea-based polymers and nanomaterials with improved properties. Further studies are also needed to fully understand the mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea and its potential side effects.
In conclusion, N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea is a compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea can be synthesized through a reaction between 4-(2-ethoxyethoxy)aniline and phenyl isocyanate in the presence of a base catalyst. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain pure N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-[4-(2-ethoxyethoxy)phenyl]-3-phenylurea

InChI

InChI=1S/C17H20N2O3/c1-2-21-12-13-22-16-10-8-15(9-11-16)19-17(20)18-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20)

InChI Key

TUFKWLWSAXVBSD-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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